

# Unraveling Meobal-d3: A Technical Guide to CAS Number 13422-55-4

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For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

This technical guide provides an in-depth analysis of **Meobal-d3**, focusing on its primary identification through the Chemical Abstracts Service (CAS) number 13422-55-4. While the term "**Meobal-d3**" exhibits some ambiguity in the scientific marketplace, the strongest evidence points to its identity as a deuterated form of Mecobalamin (Methylcobalamin), a coenzyme form of vitamin B12. This document will comprehensively cover the chemical and physical properties of Mecobalamin-d3, detail relevant experimental protocols for its analysis, and illustrate its core biological signaling pathway. The guide also briefly addresses other compounds occasionally associated with the "**Meobal-d3**" name to provide a complete picture for the research community. All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams to ensure clarity and accessibility for technical audiences.

## **Introduction: Clarifying the Identity of Meobal-d3**

The name "**Meobal-d3**" is not a universally standardized chemical identifier. Research indicates that this name is most frequently and reliably associated with Mecobalamin-d3, a stable isotope-labeled version of Mecobalamin.

Primary Identification: Mecobalamin-d3[1]

CAS Number: 13422-55-4[2]



It is crucial to note the existence of conflicting information where "**Meobal-d3**" has been linked to a deuterated acetylcholinesterase inhibitor and a deuterated form of Cholecalciferol (Vitamin D3). This guide will focus on Mecobalamin-d3 as the principal subject due to the consistent linkage with the CAS number 13422-55-4 in scientific literature and commercial listings. A brief section will address the alternative compounds to mitigate potential confusion.

## **Physicochemical Properties**

The following tables summarize the key chemical and physical properties of Mecobalamin-d3 and its non-deuterated counterpart, Mecobalamin. This data is essential for experimental design, formulation development, and analytical method development.

### **Table 1: Chemical Identification**



Property	Mecobalamin-d3	Mecobalamin
IUPAC Name	Cobalt(3+);[(2R,3R,4S,5R)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3- [(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-22-id-3-yl]propan-2-yl] N-(trideuteriomethyl)carbamate] phosphate	Cobalt(3+);[(2R,3R,4S,5R)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3- [(1R,2R,3R,5Z,7S,10Z,12S,13 S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19 -octamethyl-2,7,12,17-tetrahydro-1H-corrin-22-id-3-yl]propan-2-yl] N-methylcarbamate] phosphate
Synonyms	Methylcobalamin-d3, Mecobalamin-d3	Methylcobalamin, MeCbl, Methyl Vitamin B12
CAS Number	13422-55-4 (for the non- labeled compound)	13422-55-4[3]
Molecular Formula	C63H88D3CoN13O14P	C63H91CoN13O14P[4]
Molecular Weight	1347.42 g/mol [1]	1344.38 g/mol

**Table 2: Physical and Chemical Properties** 



Property	Mecobalamin-d3	Mecobalamin
Appearance	Red powder	Dark red crystalline powder
Solubility	Soluble in water	Partially soluble in cold water, hot water
Stability	Light sensitive	Pronounced susceptibility to hydrolysis under acidic, alkaline, and photolytic conditions

# **Experimental Protocols**

The following section details a representative experimental protocol for the analysis of Mecobalamin, which can be adapted for Mecobalamin-d3. The most common analytical technique is High-Performance Liquid Chromatography (HPLC).

# Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the Quantification of Mecobalamin

This method is suitable for the determination of Mecobalamin in bulk drug and pharmaceutical dosage forms.

#### Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
- Data acquisition and processing software

#### **Chromatographic Conditions:**

• Mobile Phase: A mixture of a buffer solution and an organic solvent. A common composition is 25 mM potassium dihydrogen phosphate (pH adjusted to 3.8 with phosphoric acid):







methanol: acetonitrile (55:35:10, v/v/v).

Flow Rate: 1.0 mL/min

• Column Temperature: 25 °C

• Detection Wavelength: 220 nm

• Injection Volume: 20 μL

#### Preparation of Standard Solution:

- Accurately weigh a suitable amount of Mecobalamin reference standard.
- Dissolve in the mobile phase to obtain a stock solution of a known concentration (e.g., 100 μg/mL).
- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 2-160 μg/mL).

#### Preparation of Sample Solution:

- For bulk drug, accurately weigh and dissolve in the mobile phase to achieve a concentration within the calibration range.
- For dosage forms (e.g., tablets), weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of Mecobalamin, and dissolve it in the mobile phase.
- Filter the sample solution through a 0.45 μm syringe filter before injection.

#### Analysis:

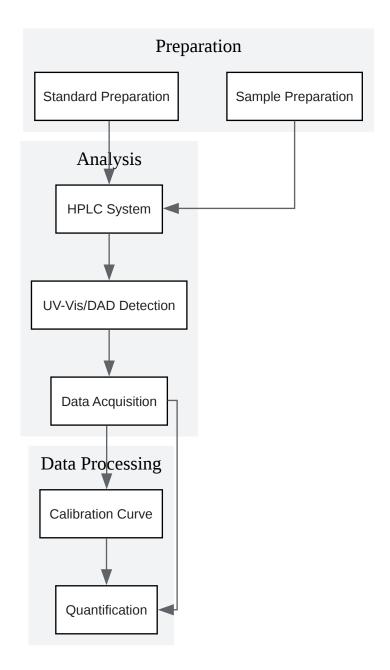
- Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
- Inject the sample solution and determine the peak area.



 Calculate the concentration of Mecobalamin in the sample using the regression equation from the calibration curve.

Method Validation: The method should be validated according to ICH guidelines for linearity, precision, accuracy, specificity, and robustness.

## **Experimental Workflow**



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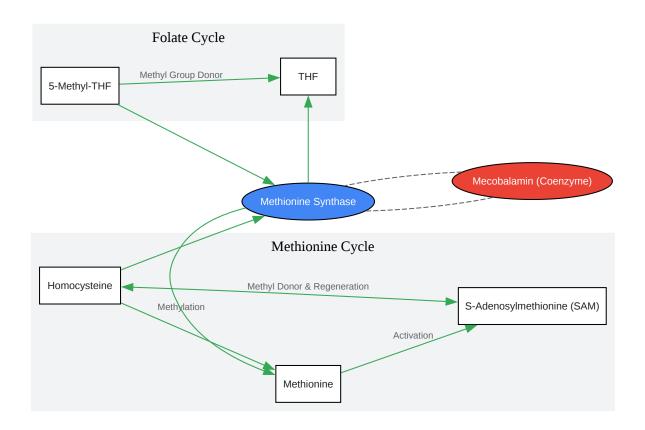


Caption: Workflow for HPLC analysis of Mecobalamin.

## **Signaling Pathway**

Mecobalamin is a crucial coenzyme for the enzyme methionine synthase. This enzyme plays a vital role in the methionine cycle, which is essential for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor in numerous biological reactions, and for the remethylation of homocysteine to methionine.

The core reaction involves the transfer of a methyl group from 5-methyltetrahydrofolate (5-MTHF) to homocysteine, yielding tetrahydrofolate (THF) and methionine. Mecobalamin acts as an intermediate carrier of the methyl group.



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Caption: Role of Mecobalamin in the Methionine Synthase Pathway.

## Addressing Ambiguous Identities of "Meobal-d3"

For the sake of thoroughness, this section briefly discusses other compounds that have been sporadically labeled as "**Meobal-d3**". Researchers should exercise caution and verify the CAS number and other identifiers when sourcing this compound.

- Deuterated Acetylcholinesterase Inhibitor: In some instances, "Meobal-d3" has been associated with a deuterated form of an acetylcholinesterase inhibitor with the molecular formula C10H10D3NO2. Acetylcholinesterase inhibitors are a class of drugs used in the treatment of conditions like Alzheimer's disease.
- Deuterated Cholecalciferol (Vitamin D3): There are also mentions of "Meobal-d3" in the
  context of deuterated Vitamin D3. Cholecalciferol is a fat-soluble vitamin essential for
  calcium absorption and bone health. Deuterated versions are often used as internal
  standards in mass spectrometry-based assays.

## Conclusion

This technical guide has established that the most reliable identification for "Meobal-d3" corresponds to Mecobalamin-d3, a deuterated form of Mecobalamin, with the associated CAS number 13422-55-4 for the non-deuterated form. The provided physicochemical data, experimental protocols, and signaling pathway information offer a solid foundation for researchers and drug development professionals working with this compound. The clarification of the ambiguous nomenclature serves to prevent potential errors in research and development activities. It is always recommended to confirm the identity of a chemical substance through its CAS number and analytical characterization.

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